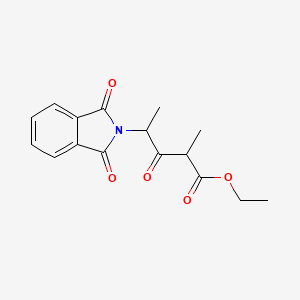
Ethyl 4-(1,3-dioxoisoindol-2-YL)-2-methyl-3-oxo-pentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(1,3-dioxoisoindol-2-yl)-2-methyl-3-oxo-pentanoate is a complex organic compound characterized by the presence of an isoindoline-1,3-dione moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(1,3-dioxoisoindol-2-yl)-2-methyl-3-oxo-pentanoate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . The reaction conditions often include the use of organic solvents such as acetonitrile and catalysts like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
Ethyl 4-(1,3-dioxoisoindol-2-yl)-2-methyl-3-oxo-pentanoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or modify its functional groups.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学的研究の応用
Ethyl 4-(1,3-dioxoisoindol-2-yl)-2-methyl-3-oxo-pentanoate has a wide range of applications in scientific research:
作用機序
The mechanism by which Ethyl 4-(1,3-dioxoisoindol-2-yl)-2-methyl-3-oxo-pentanoate exerts its effects involves interactions with specific molecular targets and pathways. The isoindoline-1,3-dione moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
類似化合物との比較
Similar Compounds
N-isoindoline-1,3-dione: Shares the isoindoline-1,3-dione scaffold and exhibits similar reactivity and applications.
Phthalimide: Another compound with a similar structure, used in various chemical and biological applications.
Thalidomide: A well-known drug with an isoindoline-1,3-dione moiety, used for its immunomodulatory and anti-inflammatory properties.
Uniqueness
Its combination of an isoindoline-1,3-dione moiety with an ethyl ester group makes it a versatile compound for various synthetic and research purposes .
特性
CAS番号 |
53100-42-8 |
|---|---|
分子式 |
C16H17NO5 |
分子量 |
303.31 g/mol |
IUPAC名 |
ethyl 4-(1,3-dioxoisoindol-2-yl)-2-methyl-3-oxopentanoate |
InChI |
InChI=1S/C16H17NO5/c1-4-22-16(21)9(2)13(18)10(3)17-14(19)11-7-5-6-8-12(11)15(17)20/h5-10H,4H2,1-3H3 |
InChIキー |
PXUJMAWWBHGXFH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C)C(=O)C(C)N1C(=O)C2=CC=CC=C2C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


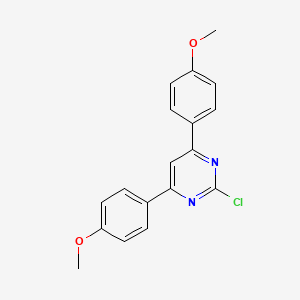
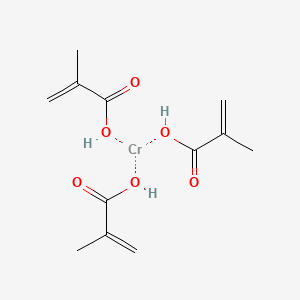
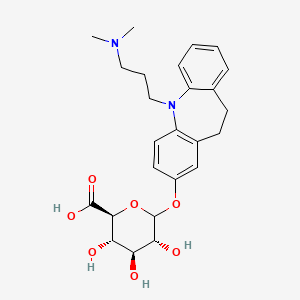


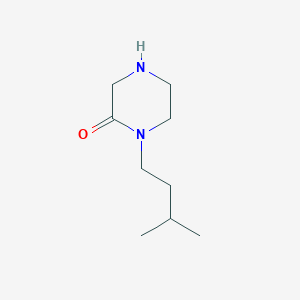

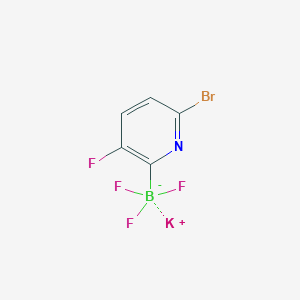

![3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol](/img/structure/B13806158.png)




